molecular formula C14H10ClN3O2 B2962055 2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 303145-19-9

2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B2962055
CAS RN: 303145-19-9
M. Wt: 287.7
InChI Key: YYHQEROCIPNHFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like pinacol boronic esters include functionalizing deboronation and protodeboronation . These reactions are part of organic synthesis processes .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Enhancement

2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine and related compounds demonstrate significant potential in enhancing the efficiency of organic light-emitting diodes (OLEDs). A study focused on synthesizing and structuring new bis(1,3,4-oxadiazole) systems, including derivatives with pyridine and oxadiazole-containing hole-blocking materials, shows that these compounds can significantly improve OLED device performance. The research highlights the use of such materials as electron-injection/hole-blocking layers in OLEDs, resulting in improved electroluminescence efficiency and device stability (Wang et al., 2001).

Anticancer Activity

Compounds structurally related to 2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine have been investigated for their potential as anticancer agents. Research into 3-aryl-5-aryl-1,2,4-oxadiazoles discovered novel apoptosis inducers with significant activity against breast and colorectal cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies, highlighting the importance of structural elements such as the oxadiazole and pyridine rings in mediating biological activity (Zhang et al., 2005).

Luminescent Materials

Another application of compounds similar to 2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is in the creation of luminescent materials. Research demonstrates that derivatives of 1,3-diarylated imidazo[1,5-a]pyridines, synthesized through one-pot reactions involving pyridin-2-ylmethanone, show remarkable Stokes' shift ranges and quantum yields in solution. These compounds are valuable for the development of low-cost luminescent materials with applications in optical devices and displays (Volpi et al., 2017).

Corrosion Inhibition

Derivatives of pyridine, including those similar to 2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine, have been explored for their corrosion inhibition capabilities. A study on thiazole-based pyridine derivatives has shown promising results in preventing corrosion on mild steel surfaces, suggesting potential industrial applications in protecting metal structures and components against corrosive environments (Chaitra et al., 2016).

properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-19-11-4-2-3-9(7-11)13-17-14(20-18-13)10-5-6-12(15)16-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQEROCIPNHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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